molecular formula C19H21FN2O B14964423 N-cycloheptyl-6-(4-fluorophenyl)nicotinamide

N-cycloheptyl-6-(4-fluorophenyl)nicotinamide

Cat. No.: B14964423
M. Wt: 312.4 g/mol
InChI Key: MRUXGHUQWQXVFS-UHFFFAOYSA-N
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Description

N-cycloheptyl-6-(4-fluorophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cycloheptyl group, a fluorophenyl group, and a pyridine carboxamide moiety. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-6-(4-fluorophenyl)pyridine-3-carboxamide typically involves the reaction of 4-fluorobenzaldehyde with cycloheptylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 3-cyanopyridine under acidic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of N-cycloheptyl-6-(4-fluorophenyl)pyridine-3-carboxamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-6-(4-fluorophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-cycloheptyl-6-(4-fluorophenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-(4-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-6-chloro-2-pyridinecarboxamide
  • 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one
  • Pyridazine and pyridazinone derivatives

Uniqueness

N-cycloheptyl-6-(4-fluorophenyl)pyridine-3-carboxamide is unique due to its specific structural features, such as the cycloheptyl group and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21FN2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-cycloheptyl-6-(4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H21FN2O/c20-16-10-7-14(8-11-16)18-12-9-15(13-21-18)19(23)22-17-5-3-1-2-4-6-17/h7-13,17H,1-6H2,(H,22,23)

InChI Key

MRUXGHUQWQXVFS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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